4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Result of Action
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . Its potential therapeutic applications warrant exploration in future studies . 🌟
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:
4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
4-(3-methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: The methyl group can affect the compound’s steric properties and its interaction with biological targets.
Properties
IUPAC Name |
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUUGGZFNAMCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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